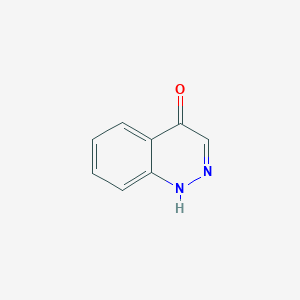

4-Cinnolinol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBERDMCRCVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236364 | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-66-1, 18514-84-6 | |

| Record name | 4-Cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydrocinnolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Cinnolinol and Its Derivatives

Cyclization Reactions in Cinnoline (B1195905) Core Formation

The formation of the fundamental cinnoline ring system is often achieved through intramolecular cyclization reactions, a cornerstone of heterocyclic chemistry. These methods typically involve building the bicyclic structure from acyclic or monocyclic precursors.

Arenediazonium Salt Precursors and Cyclization Mechanisms

A classical and significant approach to synthesizing the cinnoline nucleus involves the use of arenediazonium salts. researchgate.netosi.lv The Richter synthesis, first reported in 1883, exemplifies this pathway, initially involving the diazotization of ortho-aminophenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. eurekaselect.comresearchgate.netijariit.com This method has been adapted over the years. For instance, (2-aminoaryl)propynoic acids can be cyclized via diazotization to form 4-hydroxycinnoline-3-carboxylic acids. thieme-connect.de Similarly, diazotized (2-aminophenyl)acetylenes can yield cinnolin-4-ols. thieme-connect.de

The general mechanism involves generating a diazonium intermediate from an appropriately substituted aniline (B41778). researchgate.net This intermediate then undergoes an in-situ cyclization to create the cinnoline core. researchgate.net The choice of substituents on the aromatic ring can significantly influence the course and efficiency of the cyclization reaction. researchgate.netijariit.com

Aryl Hydrazines and Arylhydrazones as Key Intermediates

Aryl hydrazines and arylhydrazones serve as versatile and universal precursors for cinnoline synthesis, allowing for a wide variety of substituents at different positions of the ring. osi.lveurekaselect.comresearchgate.netingentaconnect.com These methods typically conclude with the ring-closing step involving an attack by an amino group on a multiple bond (C=C, C=O, or C=N). ijariit.com

One classic example is the Neber-Bossel method for producing 3-hydroxycinnolines, which are tautomers of 3-cinnolinones. ijariit.com In this process, after diazotization of (2-aminophenyl)hydroxyacetates and reduction, the resulting hydrazine (B178648) undergoes cyclization in boiling hydrochloric acid to form the 3-hydroxycinnoline. ijariit.com The yields can be substantial, with unsubstituted and 4-chloro-substituted precursors giving yields of 60% and 70%, respectively. ijariit.com

Arylhydrazones derived from α-halocarbonyl compounds can also be cyclized. For example, the phenylhydrazone of phenacyl bromide can be cyclized to form 3-phenyl-1,4-dihydrocinnoline. This strategy has been extended to various substituted phenylhydrazones to create a range of dihydrocinnoline (B15445986) derivatives. Furthermore, hydrazones formed from ortho-trifluoromethylarylhydrazines and benzaldehydes can cyclize under basic conditions to form the pyridazine (B1198779) ring of the cinnoline system. ijariit.com

Metal-Catalyzed Approaches in Cinnoline Synthesis

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity. eurekaselect.comingentaconnect.comeurekaselect.com The synthesis of the cinnoline core has significantly benefited from these advancements, particularly through catalyzed C-C and C-N bond formations and oxidative cyclizations. eurekaselect.com

C-C and C-N Bond Formation Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forging the critical C-C and C-N bonds needed to assemble the cinnoline framework. eurekaselect.comingentaconnect.com Palladium, rhodium, and copper catalysts are frequently employed. eurekaselect.combeilstein-journals.org

A notable palladium-catalyzed method involves the annulation of 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net Another sophisticated strategy is the sequential C-C and C-N bond formation through an oxidative C-H functionalization. nih.govacs.org This process starts with the palladium-catalyzed C-arylation of a 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation to complete the cyclization and form benzo[c]cinnolines. nih.govacs.orgresearchgate.net

Rhodium(III) catalysis enables the oxidative C-H activation and cyclization of azo compounds with alkynes, providing a highly efficient and general route to a diverse range of cinnolines and their corresponding cinnolinium salts. nih.gov

| Catalyst System | Precursors | Product Type | Reference |

| Pd(OAc)₂/AgOAc | 1-Arylhydrazine-1,2-dicarboxylate, Aryl iodide | Benzo[c]cinnoline | nih.govacs.org |

| Rh(III) | Azo compounds, Alkynes | Cinnolines, Cinnolinium salts | nih.gov |

| Palladium | 2-Iodophenyltriazenes, Internal alkynes | 3,4-Disubstituted cinnolines | researchgate.net |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a key strategy where the final ring-forming step is coupled with an oxidation process, often facilitated by a metal catalyst. These reactions are prized for their atom economy and ability to build molecular complexity rapidly.

Copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones is an effective method for synthesizing cinnolines. eurekaselect.comnih.gov In a different approach, the reductive cyclization of 2,2′-dinitrobiphenyls using zinc dust can lead to benzo[c]cinnolines, where an intermediate hydroxylamine (B1172632) undergoes oxidative cyclization under aerobic conditions to form the final core structure.

A rhodium(III)-catalyzed cascade oxidative coupling/cyclization between Boc-arylhydrazines and alkynes has been developed as a novel route to cinnolines and cinnolinium salts. acs.orgacs.org A key five-membered rhodacycle intermediate has been isolated, providing insight into the catalytic cycle. acs.org Similarly, copper(II)-promoted or electrochemical oxidation of 2-azobiaryls can construct diversely functionalized benzo[c]cinnolinium salts through a proposed mechanism involving single-electron transfer and intramolecular cyclization. acs.org

Strategic Derivatization for Pharmacological Enhancement

The cinnoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. eurekaselect.comeurekaselect.combeilstein-journals.org Strategic derivatization of the 4-cinnolinol core is a common approach to optimize these pharmacological profiles.

The introduction of specific functional groups at various positions on the cinnoline ring can profoundly influence its biological efficacy. For example, the incorporation of halogen atoms like chlorine and fluorine has been shown to yield compounds with good anti-inflammatory and analgesic activity. ijariit.com One study found that derivatives containing both a chlorine and an o-hydroxyphenyl group, or a chlorine and a p-methoxyphenyl group, emerged as potent analgesic agents. ijariit.com

Furthermore, the synthesis of condensed cinnoline systems, such as pyrazolo[4,3-c]cinnolines, has been explored to create new compounds for pharmacological evaluation. pnrjournal.com These derivatives are often designed as structural analogs of known drugs to improve activity or reduce side effects. pnrjournal.com The derivatization of 4-methyl-3-(4-arylpiperazin-1-yl)cinnolines has also been investigated for potential antitumor, antibacterial, and antifungal activities. ijariit.com The flexibility of the synthetic routes allows for the creation of extensive libraries of cinnoline derivatives, which is crucial for structure-activity relationship (SAR) studies aimed at identifying new therapeutic leads. eurekaselect.comnih.gov

Contemporary Synthetic Strategies for Cinnoline-Based Compounds

The synthesis of the cinnoline scaffold, and specifically this compound and its derivatives, has been an area of active research due to the significant biological activities associated with this class of compounds. Over the years, a variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methodologies. These methods offer diverse pathways to access a wide array of substituted cinnolines, allowing for the fine-tuning of their chemical properties.

Cyclization of Arenediazonium Salts

One of the most established and versatile approaches to the cinnoline nucleus involves the cyclization of arenediazonium salts. Two classical named reactions, the Borsche–Herbert cyclization and the Richter cyclization, fall under this category and have been widely employed for the synthesis of 4-hydroxycinnolines, the tautomeric form of this compound.

The Borsche–Herbert cyclization involves the diazotization of o-aminoacetophenones, followed by intramolecular cyclization of the resulting diazonium salt to yield 4-hydroxycinnolines. innovativejournal.inijariit.com This method is quite general and can produce a variety of substituted cinnoline derivatives with yields often ranging from 70-90%. innovativejournal.in The diazotization is typically carried out using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric, sulfuric, or formic acid. innovativejournal.in The cyclization is thought to proceed through the enol form of the ketone. researchgate.net

Table 1: Examples of Borsche–Herbert Cyclization for the Synthesis of 4-Cinnolone

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| o-Aminoacetophenone | NaNO₂, conc. HCl | 0-3°C, then 60-75°C for 3 hr | 4-Cinnolone | 41-50 | vdoc.pub |

The Richter cyclization provides another powerful route to 4(1H)-cinnolones. This reaction proceeds via the diazotization of 2-alkynylanilines, which then undergo a spontaneous intramolecular cyclization. researchgate.netresearchgate.net A notable protocol developed by Ranu and co-workers allows for the one-step synthesis of 3-aryl/alkyl-4(1H)-cinnolones from 2-aryl/alkylethynyl anilines using sodium nitrite and dilute hydrochloric acid in an aqueous medium at ambient temperature. researchgate.netresearchgate.net This method is tolerant of a wide range of functional groups. researchgate.net

Table 2: Richter Cyclization for the Synthesis of 4(1H)-Cinnolones

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Phenylethynyl aniline | NaNO₂, dil. HCl | Aqueous medium, ambient temperature | 3-Phenyl-4(1H)-cinnolone | Not specified | researchgate.net |

| 2-Ethynylaniline | AgNO₃, Oxone | CH₃CN/H₂O (1:1), 60°C | 4-Cinnolone | 86 | universite-franco-italienne.org |

| 2-Aminophenylprop-2-yn-1-ol | NaNO₂, 2M HCl | 0-5°C | 3-(Hydroxymethyl)cinnolin-4(1H)-one | 47 | researchgate.net |

Reductive Cyclization of 2-Nitrophenyl Derivatives

The reductive cyclization of appropriately substituted 2-nitrophenyl compounds is another key strategy for constructing the cinnoline ring system. This approach typically involves the formation of a hydrazone from a 2-nitrophenylhydrazine (B1229437) derivative, followed by a reductive cyclization step to yield the cinnoline core.

For instance, 2-nitrophenylhydrazine derivatives can be condensed with carbonyl compounds to form hydrazones. Subsequent reduction of the nitro group leads to an amino intermediate that cyclizes to form the cinnoline ring. Various reducing agents can be employed for this transformation.

Table 3: Reductive Cyclization for the Synthesis of Cinnoline Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Nitrobiphenyls | Triphenylphosphine | High boiling solvent | Substituted carbazoles (related reductive cyclization) | Not specified | nih.gov |

| Bis(2-aminophenyl) disulfide | BH₃NH₃, CO₂ | Catalyst-free | 2-Unsubstituted benzothiazole (B30560) derivatives (related reductive cyclization) | Good to excellent | rsc.org |

Metal-Catalyzed Synthetic Strategies

Modern synthetic organic chemistry has seen the emergence of metal-catalyzed reactions as powerful tools for the construction of heterocyclic systems, including cinnolines. Copper- and palladium-catalyzed reactions have been particularly prominent in this area.

Copper-catalyzed reactions have been utilized for the synthesis of quinolin-4-ones, which are structurally related to 4-cinnolones. These methods often involve domino reactions that form multiple bonds in a single operation. For example, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been developed to produce quinoline (B57606) derivatives. rsc.org While not a direct synthesis of this compound, these methods highlight the potential of copper catalysis in constructing similar heterocyclic cores.

Palladium-catalyzed reactions , such as the Sonogashira coupling, can be used to synthesize the 2-alkynyl aniline precursors required for the Richter cyclization. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation reactions of 2-iodoanilines and terminal acetylenes have been employed to synthesize quinolin-4-ones. mdpi.com

Table 4: Metal-Catalyzed Synthesis of Cinnoline and Related Heterocycles

| Starting Material | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| Enaminones and 2-bromobenzaldehydes | Copper catalyst | Domino reaction | Quinoline derivatives | Good | rsc.org |

| 2-Iodoanilines and alkynes | Palladium catalyst, Mo(CO)₆ | Microwave, 120°C, 20 min | Functionalized 4-quinolones | Not specified | organic-chemistry.org |

Structure Activity Relationship Sar Studies of 4 Cinnolinol Derivatives

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of 4-cinnolinol derivatives is profoundly influenced by the type and placement of substituents on the cinnoline (B1195905) ring. libretexts.org The core structure consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, and modifications at various positions can dramatically alter the compound's efficacy and target specificity. ontosight.ai

The hydroxyl group at the 4-position is a key feature, acting as a potential hydrogen bond donor, which can influence solubility and interactions with biological targets. ontosight.ai The nature of substituents on the benzene portion of the cinnoline ring also plays a critical role. For instance, electron-withdrawing groups, such as a fluoro group at the 8-position or a chloro group at the 7-position, can significantly impact the molecule's electronic properties, reactivity, and biological activity. ontosight.aivulcanchem.com

In the context of antibacterial activity, SAR studies have shown that specific substitutions are crucial for potency. For example, in a series of cinnoline-fused Mannich bases, the presence of certain aromatic and aliphatic amines resulted in varied activity against Staphylococcus aureus and Escherichia coli. impactfactor.org One particular compound with a higher hydrophobic planar substitution demonstrated significant anti-inflammatory activity. impactfactor.org Similarly, for 4-aminoquinoline (B48711) derivatives, which share structural similarities, electron-withdrawing groups at the 7-position were found to modulate the compound's basicity and its ability to accumulate in the parasite food vacuole, directly impacting its antiplasmodial activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of cinnoline derivatives based on findings from several studies.

| Scaffold/Derivative Class | Substituent & Position | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Cinnoline-fused Mannich bases | Aromatic/aliphatic amines | Varied antibacterial activity; higher hydrophobic planar substitutions increased anti-inflammatory activity. | Antibacterial, Anti-inflammatory | impactfactor.org |

| 8-Fluoro-4-cinnolinol | Fluoro at C8 | Electron-withdrawing nature influences reactivity and potential antimicrobial/anticancer properties. | Antimicrobial, Anticancer | ontosight.ai |

| 7-Chloro-3-cinnolinol | Chloro at C7 | Electron-withdrawing group affects reactivity. | General Biological Activity | vulcanchem.com |

| Cinnoline-3-carboxamides | Various amide substitutions | Identified potent and selective inhibitors of ATM kinase, crucial for DNA repair. | ATM Kinase Inhibition (Anticancer) | researchgate.net |

| 3-Amido-4-anilinocinnolines | 1-hydroxyethylpiperazine at C7 | Resulted in a potent and selective CSF-1R inhibitor (AZD7507) with a good pharmacokinetic profile and reduced cardiotoxicity risk. | CSF-1R Inhibition (Anticancer, Anti-inflammatory) | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Cinnoline Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org In cinnoline research, QSAR is a powerful tool for predicting the activity of new derivatives, thereby guiding the synthesis of more effective compounds and reducing the need for extensive experimental screening. numberanalytics.com

QSAR models are developed by correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) or theoretical molecular descriptors of cinnoline derivatives with their measured biological activities. wikipedia.org These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR).

Several studies have successfully applied QSAR to cinnoline derivatives:

Antibacterial Agents : A QSAR analysis was performed on a series of cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties against various bacterial strains. popline.orgresearchgate.net The study identified key physicochemical parameters that had predictive value for antibacterial efficacy. popline.orgresearchgate.net

PDE10A Inhibitors : For a set of 81 cinnoline derivatives with activity against phosphodiesterase 10A (PDE10A), an enzyme linked to schizophrenia, both 2D- and 3D-QSAR models were developed. The best 2D-QSAR model highlighted the importance of specific topological and electronic state indices. nih.gov The 3D-QSAR models (CoMFA and CoMSIA) provided insights into the spatial requirements for optimal activity, showing that bulky substituents at certain positions were favorable. nih.govnih.gov

BTK Inhibitors : In a study of 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, 3D-QSAR models were established. nih.gov The contour maps from these models indicated that bulky substitutions at the R1 and R3 positions, along with hydrophilic and negatively charged groups at the R1 position, were important for enhancing inhibitory activity. nih.gov

The quality and predictive power of QSAR models are assessed through rigorous statistical validation, including internal validation (e.g., cross-validation q²) and external validation on a separate test set of compounds (e.g., predictive R²). nih.govmdpi.com Successful QSAR models not only predict activity but also provide mechanistic insights into how structural features influence the interaction with a biological target. nih.govnih.gov

| Cinnoline Derivative Class | Biological Target/Activity | QSAR Model Type | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Cinnoline-3-carboxylic acids | Antibacterial | 2D-QSAR | Identified predictive physicochemical parameters for activity against Gram-positive and Gram-negative bacteria. | popline.orgresearchgate.net |

| PDE10A Inhibitors | PDE10A Inhibition | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), HQSAR | Atom-based topological indices, E-state indices, and 3D features (hydrophobic, H-bond acceptor) are crucial. Bulky groups at specific positions enhance activity. | nih.gov |

| BTK Inhibitors | BTK Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Bulky substitutions at R1 and R3 positions are preferred. Hydrophilic and negative electrostatic substitutions at R1 are important for activity. | nih.gov |

Rational Design and Lead Optimization Strategies for this compound Analogues

Rational design and lead optimization are critical phases in drug discovery that aim to transform a "hit" or "lead" compound, often identified through screening, into a viable drug candidate. biobide.com This process involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.combiosolveit.de For this compound analogues, these strategies are guided by SAR data and computational modeling.

Key strategies employed in the optimization of cinnoline-based compounds include:

Structure-Activity Relationship (SAR) Directed Optimization : This involves making systematic chemical modifications based on established SAR. danaher.com For example, if a particular substituent at a specific position is found to increase potency, further analogues will be synthesized to explore variations of that substituent. biosolveit.de

Structure-Based Design : When the three-dimensional structure of the biological target is known, techniques like molecular docking can be used to visualize how a cinnoline derivative binds to the active site. danaher.com This allows for the design of modifications that enhance binding interactions, such as adding functional groups to form new hydrogen bonds or fill hydrophobic pockets. nih.govnih.gov

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve the molecule's properties without losing the desired biological activity. numberanalytics.com For instance, replacing a metabolically labile group with a more stable one can improve a compound's half-life.

Scaffold Hopping : In some cases, the entire cinnoline core might be replaced with a different heterocyclic system that maintains the crucial pharmacophoric features, potentially leading to improved properties or novel intellectual property. numberanalytics.com

An example of successful lead optimization is the development of 3-amido-4-anilinocinnolines as Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors. mdpi.com The initial lead, a quinoline-based inhibitor, had cardiovascular liabilities. By replacing the quinoline (B57606) core with a cinnoline scaffold and optimizing the substituent at the C7 position, researchers developed AZD7507, a potent inhibitor with an improved safety and pharmacokinetic profile. mdpi.com Similarly, optimization of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as PDE10A inhibitors led to new compounds with significantly improved selectivity over other phosphodiesterases. nih.govmdpi.com

Pharmacological Spectrum and Mechanistic Investigations of 4 Cinnolinol Derivatives

Antineoplastic and Antiproliferative Mechanisms

Cinnoline (B1195905) derivatives have demonstrated notable potential as antineoplastic and antiproliferative agents, operating through various mechanisms to inhibit cancer cell growth and induce cell death. pnrjournal.comeurekaselect.com

One key mechanism involves the induction of apoptosis. For instance, certain diarylpentanoid derivatives, which can be structurally related to cinnoline compounds, have been shown to trigger apoptosis in non-small cell lung cancer cells. nih.gov This is often accompanied by an increase in the activity of caspases, such as caspase-3 and caspase-9, which are critical executioners of the apoptotic pathway. nih.govmdpi.com A decrease in the concentration of anti-apoptotic proteins like Bcl-2 is also observed, further promoting cell death. nih.gov

Cell cycle arrest is another significant antiproliferative mechanism. Some quinoline (B57606) derivatives, a class of compounds to which cinnolines are related, can cause cell cycle inhibition in the S or G2/M phase. us.edu.pl This prevents cancer cells from progressing through the division cycle, thereby halting their proliferation.

Furthermore, the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress is a mechanism employed by some of these derivatives. us.edu.pl This can lead to disturbances in the cellular redox balance and a significant decrease in glutathione (B108866) levels, ultimately contributing to cell death. us.edu.pl The anticancer activity of some styrylquinoline derivatives has been shown to be induced by hypoxia and independent of the p53 tumor suppressor protein. us.edu.pl

In silico studies and experimental assays have identified several molecular targets for these compounds. For example, some pyrrolo[3,2-c]quinoline derivatives have been investigated for their interaction with heat shock protein 90 (HSP90) and estrogen receptors (ER), which are key targets in breast cancer. nih.gov Dual-acting pyrazolo[4,3-c]cinnoline derivatives have also been synthesized and evaluated for their anticancer potential. mdpi.com

The antiproliferative activity of these compounds has been evaluated against a wide range of cancer cell lines, including those from leukemia, central nervous system cancers, melanoma, and renal and breast cancers. nih.gov For example, a series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives showed promising activity against various tumor cell lines, with some compounds exhibiting low micromolar inhibitory concentrations (IC50). nih.gov The substitution pattern on the cinnoline or related quinoline scaffold plays a crucial role in determining the potency and selectivity of the antiproliferative effects. us.edu.plnih.gov

Table 1: Selected 4-Cinnolinol Derivatives and their Antineoplastic Activity

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

| Pyrrolo[3,2-c]quinoline derivatives | Leukemia, CNS, Melanoma, Renal, Breast Cancer | Antiproliferative activity in the low µM range. nih.gov | Inhibition of HSP90 and ER receptors (in silico). nih.gov |

| 1,3,4-subtituted-pyrrolo[3,2-c]quinoline (4g) | Leukemia, CNS, melanoma, renal and breast cancer | Increased and extended activity. nih.gov | Not specified |

| 4-(OH-di-Cl-Ph) substituted pyrrolo[3,2-c]quinoline (4i) | Leukemia sub-panel (CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR) | Selective activity. nih.gov | Not specified |

| Cl-propyl chain substituted pyrrolo[3,2-c]quinoline (5) | Leukemia sub-panel (CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR) | Selective activity. nih.gov | Not specified |

| Diarylpentanoid MS13 | Non-small cell lung cancer (NCI-H520, NCI-H23) | Induces antiproliferation and apoptosis. nih.gov | Modulation of PI3K-AKT, cell cycle-apoptosis, and MAPK pathways. nih.gov |

| Styrylquinoline derivatives | Various human cancer cell lines | Inhibition of cell cycle in S or G2/M phase, induction of apoptosis. us.edu.pl | Hypoxia-induced, p53-independent, ROS generation. us.edu.pl |

Antimicrobial and Antifungal Action Modes

Cinnoline derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial and antifungal activities. mdpi.compnrjournal.comeurekaselect.comijariit.com Their mechanisms of action are diverse, often targeting essential cellular processes in bacteria and fungi.

One of the primary modes of action is the inhibition of nucleic acid and protein synthesis. mdpi.com This disruption of fundamental cellular machinery is a common strategy for many antimicrobial agents. Some 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with cinnolines, are believed to exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

The structural features of these derivatives play a critical role in their antimicrobial efficacy. For instance, the introduction of specific substituents can enhance their activity. Pyrazole-based cinnoline derivatives have demonstrated significant antifungal and antitubercular activity. mdpi.com Similarly, the presence of a 4-nitro- or 2,4-dichloro-substituent at the benzoyl group in pyrazolo[4,3-c]-cinnoline derivatives resulted in significant activity against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus) bacteria. mdpi.com

Several studies have highlighted the potent activity of specific cinnoline derivatives. For example, 6-hydroxycinnolines have shown potent antifungal activity against various Candida and Aspergillus species, with particularly high activity against Cryptococcus neoformans. mdpi.com A series of newly synthesized fluoro cinnoline derivatives exhibited good antibacterial activity against Bacillus subtilis and Escherichia coli. ajrconline.org Furthermore, certain quinoline derivatives incorporating a 1,2,4-triazole (B32235) moiety have demonstrated very good antimicrobial activity, with some compounds showing efficacy at a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov

The development of dual-action agents is also a promising area of research. For instance, some pyrazolo[4,3-c]cinnoline derivatives have been identified as dual anti-inflammatory and antibacterial agents. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Cinnoline Derivatives

| Compound/Derivative | Target Organism(s) | Activity | Potential Mechanism |

| Pyrazole (B372694) based cinnoline-6-sulphonamides | M. tuberculosis, various pathogenic fungi | Promising activity against resistant strains. mdpi.com | Not specified |

| Pyrazolo[4,3-c]-cinnoline with 4-nitro- or 2,4-dichloro-substituent | E. coli, P. aeruginosa, S. aureus | Significant antibacterial activity. mdpi.com | Not specified |

| 6-hydroxycinnolines | Candida and Aspergillus species, C. neoformans | Potent antifungal activity. mdpi.com | Not specified |

| Fluoro cinnoline derivatives | Bacillus subtilis, Escherichia coli | Good antibacterial activity. ajrconline.org | Not specified |

| Quinoline derivatives with 1,2,4-triazole moiety | Four bacterial and four fungal strains | Very good antimicrobial activity (MIC of 6.25 µg/mL for some). nih.gov | Not specified |

| 4-anilinoquinazoline derivatives | Gram-positive and Gram-negative bacteria | Good antibacterial activities. nih.gov | DNA gyrase inhibition (in silico). nih.gov |

Anti-inflammatory and Analgesic Pathways

Cinnoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents, acting through various pathways to modulate the inflammatory response and pain signaling. mdpi.compnrjournal.comeurekaselect.comijariit.com

One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of phosphodiesterase 4 (PDE4). mdpi.com PDE4 is a crucial enzyme in immune and inflammatory cells that regulates cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com By inhibiting PDE4, these derivatives can lead to an increase in cAMP, which in turn down-regulates the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). mdpi.com This makes them potential therapeutic agents for chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. mdpi.com

The structural characteristics of these compounds significantly influence their anti-inflammatory activity. For instance, in a series of dual-acting pyrazolo[4,3-c]cinnoline derivatives, those with an electron-donating group in the benzoyl ring showed higher anti-inflammatory activity than those with electron-withdrawing groups. mdpi.com Furthermore, a methylene (B1212753) spacer between the phenyl group and the carbonyl carbon was found to increase activity. mdpi.com

Several studies have highlighted the efficacy of specific cinnoline derivatives. For example, some pyrazolo[4,3-c]cinnoline derivatives exhibited good anti-inflammatory activity with a high percentage of inhibition in rat paw edema models and were found to be safer than the standard drug naproxen (B1676952) in terms of gastric ulcerogenicity. mdpi.comijariit.com Cinnoline derivatives with a pyrazoline moiety also showed good anti-inflammatory activity. pnrjournal.com

In addition to their anti-inflammatory properties, certain cinnoline derivatives exhibit analgesic effects. ijariit.com Compounds with chlorine, fluorine, phenyl, o-hydroxyphenyl, and p-methoxyphenyl groups have shown good anti-inflammatory and analgesic activity with minimal gastric irritation. ijariit.com Specifically, derivatives containing both chlorine and o-hydroxyphenyl or chlorine and p-methoxyphenyl groups emerged as potent analgesic agents. ijariit.com The analgesic pathways likely involve the modulation of pain signaling, potentially through interactions with central and peripheral nervous system targets. nih.govnih.gov Non-steroidal anti-inflammatory drugs, for instance, work by reducing the sensitization of peripheral nociceptors. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Cinnoline Derivatives

| Compound/Derivative | Activity | Potential Pathway/Mechanism |

| Pyrazolo[4,3-c]cinnoline derivatives | Good anti-inflammatory activity. mdpi.comijariit.com | Safer than naproxen regarding gastric ulcerogenicity. mdpi.comijariit.com |

| Cinnoline with pyrazoline compound 5a and 5d | Good anti-inflammatory activity with 58.50% and 55.22% inhibition respectively. pnrjournal.com | Not specified |

| Cinnoline derivatives with electron-donating groups | Higher anti-inflammatory activity. mdpi.com | Not specified |

| Cinnoline derivatives with a methylene spacer | Increased anti-inflammatory activity. mdpi.com | Not specified |

| Cinnoline derivatives with Cl, F, phenyl, o-hydroxy phenyl, p-methoxy phenyl groups | Good anti-inflammatory and analgesic activity with minimal gastric irritation. ijariit.com | Not specified |

| Cinnoline derivatives with chlorine and o-hydroxy phenyl or p-methoxy phenyl groups | Potent analgesic agents. ijariit.com | Not specified |

| Phosphodiesterase 4 (PDE4) inhibitors | Potential anti-inflammatory agents for COPD, asthma, etc. mdpi.com | Inhibition of PDE4 leads to reduced production of inflammatory mediators. mdpi.com |

Antimalarial and Antitubercular Activity Profiles

Cinnoline derivatives have demonstrated significant promise as both antimalarial and antitubercular agents, addressing two of the world's most pressing infectious diseases. mdpi.compnrjournal.comeurekaselect.com

In the realm of antimalarial research, certain cinnoline-based compounds have shown potent activity against the malaria parasite, Plasmodium falciparum. mdpi.com For example, pyrazole-based cinnoline derivatives have been synthesized and found to be effective against this protozoan parasite. mdpi.com The mechanism of action for many antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Some 4-anilinoquinoline derivatives, which are structurally related to cinnolines, have been shown to inhibit β-hematin formation, a crucial process for the parasite's survival. nih.gov

Regarding antitubercular activity, cinnoline derivatives have also shown considerable potential. mdpi.compnrjournal.comeurekaselect.comijariit.com Pyrazole-based cinnoline-6-sulphonamides, in particular, have exhibited promising activity against resistant strains of Mycobacterium tuberculosis. mdpi.com The cinnamoyl scaffold, a key structural feature in some of these compounds, is recognized as an important pharmacophore in medicinal chemistry and has been explored for its antitubercular properties. mdpi.com While the precise mechanisms of action are still under investigation, it is known that many antitubercular drugs target specific cellular processes in M. tuberculosis. mdpi.com Quinolines, a related class of compounds, have a long history of use as antitubercular agents and are known to act through various mechanisms. nih.govresearchgate.net

The structural features of these derivatives are crucial for their activity. The synthesis of novel derivatives with modified substitutions on the cinnoline ring is an active area of research aimed at improving efficacy and overcoming drug resistance. mdpi.com

Table 4: Antimalarial and Antitubercular Activity of Selected Cinnoline Derivatives

| Compound/Derivative | Target Organism | Activity | Potential Mechanism |

| Pyrazole based cinnoline derivatives | Plasmodium falciparum | Antimalarial activity. mdpi.com | Not specified |

| Pyrazole based cinnoline-6-sulphonamides | Mycobacterium tuberculosis | Promising activity against resistant strains. mdpi.com | Not specified |

| 4-Anilinoquinoline triazine derivatives | Plasmodium berghei (in vivo), Plasmodium falciparum W2 strain (in vitro) | Better antimalarial activity than chloroquine. nih.gov | β-hematin inhibition. nih.gov |

| Cinnamic acid derivatives | Mycobacterium tuberculosis | Antitubercular activity. mdpi.com | Not fully elucidated. mdpi.com |

Enzyme Inhibition and Receptor Modulation by Cinnoline Scaffolds

The cinnoline scaffold serves as a versatile framework for the design of molecules that can effectively inhibit enzymes and modulate receptors, leading to a wide range of pharmacological effects. mdpi.compnrjournal.com

One significant area of enzyme inhibition by cinnoline derivatives is their action against phosphodiesterase 10A (PDE10A) and phosphodiesterase 4 (PDE4). mdpi.comeurekaselect.com Potent and selective inhibitors of PDE10A have been discovered among 4-(pyridin-3-yl)cinnolines. eurekaselect.com PDE4 inhibitors, as previously mentioned, are of interest for their anti-inflammatory properties. mdpi.com The chalcone (B49325) scaffold, which can be incorporated into or exist as a substructure within larger molecules including those with heterocyclic systems like cinnoline, has been investigated for its acetylcholinesterase (AChE) inhibitory activity. nih.govnih.gov This is relevant for the treatment of cognitive disorders like Alzheimer's disease. nih.gov The mechanism often involves binding to the enzyme's active site through various interactions such as hydrogen bonding and π-π stacking. nih.gov

Cinnoline derivatives have also been designed as inhibitors of human neutrophil elastase (HNE). mdpi.com Excessive HNE activity is linked to several inflammatory disorders, making HNE inhibitors promising therapeutic agents. mdpi.com

In the context of receptor modulation, cinnoline-based compounds have been explored for their effects on various receptor systems. For instance, some derivatives have been developed as liver X receptor (LXR) modulators. eurekaselect.com Furthermore, the structural similarity of cinnoline to quinoline and isoquinoline (B145761) suggests that cinnoline derivatives could be designed to interact with receptors targeted by these related heterocycles. mdpi.comresearchgate.net

The development of covalent enzyme inhibitors represents another avenue for cinnoline-based drug discovery. These inhibitors form a covalent bond with their target enzyme, which can be either reversible or irreversible, leading to potent and often long-lasting inhibition. drughunter.com The design of such inhibitors often involves incorporating a "warhead" group that can react with a specific amino acid residue in the enzyme's active site. drughunter.com

Table 5: Enzyme and Receptor Targets of Cinnoline Derivatives

| Enzyme/Receptor Target | Cinnoline Derivative Class | Potential Therapeutic Application | Mechanism of Action |

| Phosphodiesterase 10A (PDE10A) | 4-(Pyridin-3-yl)cinnolines | Not specified | Inhibition. eurekaselect.com |

| Phosphodiesterase 4 (PDE4) | Cinnoline derivatives | Anti-inflammatory (COPD, asthma). mdpi.com | Inhibition, leading to increased cAMP. mdpi.com |

| Acetylcholinesterase (AChE) | Chalcone scaffolds (related) | Cognitive disorders (Alzheimer's). nih.govnih.gov | Inhibition of enzyme activity. nih.govnih.gov |

| Human Neutrophil Elastase (HNE) | Cinnoline scaffolds | Inflammatory disorders. mdpi.com | Inhibition of proteolytic activity. mdpi.com |

| Liver X Receptor (LXR) | Cinnoline derivatives | Not specified | Modulation. eurekaselect.com |

Emerging Pharmacological Activities and Biological Targets

The versatile cinnoline scaffold continues to be a source of new pharmacological activities and a platform for targeting novel biological pathways. mdpi.comeurekaselect.comijariit.com Research is ongoing to explore the full therapeutic potential of this compound and its derivatives beyond the well-established areas.

One emerging area is the development of dual-target or multi-target agents. For example, pyrroloquinoxaline scaffolds, which are structurally related to cinnolines, have been used to develop dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. researchgate.net This approach, known as polypharmacology, aims to achieve enhanced therapeutic efficacy by modulating multiple targets simultaneously. researchgate.net

The anti-allergic potential of cinnoline derivatives has also been recognized. Cinnoline-3-propionic acids represent a series of orally active anti-allergic substances. eurekaselect.com This suggests that cinnoline derivatives may modulate pathways involved in hypersensitivity reactions.

Furthermore, the sedative and antidepressant properties of certain hexahydrocinnoline derivatives have been reported. ijariit.com Specifically, 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline and a related dimethylaminoethyl analog showed activity in tests used to characterize antidepressants. ijariit.com This indicates a potential role for these compounds in modulating central nervous system activity.

The exploration of novel biological targets for cinnoline derivatives is an active field of research. Given the structural diversity that can be achieved through synthetic modifications of the cinnoline ring, it is likely that new derivatives will be identified with unique pharmacological profiles and the ability to interact with previously untargeted proteins and pathways. eurekaselect.com The development of new synthetic methodologies, such as metal-catalyzed reactions, is facilitating the creation of diverse libraries of cinnoline compounds for biological screening. eurekaselect.com

Table 6: Emerging Activities and Targets of Cinnoline Derivatives

| Emerging Activity | Derivative Class/Example | Potential Biological Target(s) |

| Dual FAAH/MAGL Inhibition | Pyrroloquinoxaline derivatives | Fatty acid amide hydrolase (FAAH), Monoacylglycerol lipase (MAGL). researchgate.net |

| Anti-allergic | Cinnoline-3-propionic acids | Pathways involved in hypersensitivity reactions. eurekaselect.com |

| Sedative and Antidepressant | 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | Central nervous system targets. ijariit.com |

Computational and Theoretical Approaches in 4 Cinnolinol Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-Cinnolinol) when bound to a second molecule (a receptor, typically a protein). ebi-edu.com This method is instrumental in drug discovery for identifying potential therapeutic targets and elucidating the structural basis of a ligand's activity. ebi-edu.com The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their binding energy.

In the context of this compound research, molecular docking can be employed to screen for potential protein targets and to understand how the cinnoline (B1195905) scaffold interacts with key amino acid residues. For instance, studies on analogous heterocyclic systems, such as 4-phenyl-2-quinolones (4-PQs), have utilized molecular docking to explain their anticancer mechanisms. nih.gov These studies have successfully docked 4-PQ derivatives into the colchicine-binding pocket of tubulin, providing a rationale for their observed antiproliferative activities. nih.gov Similarly, docking studies on 4-anilino quinazoline (B50416) derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase have revealed significant binding affinities, suggesting their potential as inhibitors. nih.gov

A typical molecular docking study of a this compound derivative would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of the this compound derivative.

Defining the Binding Site: Identifying the active site or binding pocket of the protein where the ligand is expected to bind.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site in various poses. nih.gov

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues are then analyzed. ebi-edu.com

The results of such a study can be summarized in a table detailing the predicted binding affinities and key interactions, which helps in prioritizing compounds for further experimental testing.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against a Target Kinase

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Kinase X | -6.5 | ASP-86, LYS-23 | Hydrogen Bond |

| PHE-84, LEU-75 | Hydrophobic | |||

| Derivative A | Kinase X | -8.2 | ASP-86, LYS-23, GLU-85 | Hydrogen Bond |

| PHE-84, LEU-75, VAL-31 | Hydrophobic | |||

| Reference Inhibitor | Kinase X | -9.1 | ASP-86, LYS-23 | Hydrogen Bond |

| PHE-84, TRP-101 | Pi-Pi Stacking |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.edu These methods, such as Density Functional Theory (DFT), provide valuable information about a molecule's geometry, energy levels, and reactivity, which is not always accessible through experimental means alone. researchgate.netrsc.org

For this compound, quantum chemical calculations can elucidate key aspects of its chemical nature. For example, the presence of electron-withdrawing or -donating substituents can significantly influence the molecule's reactivity and biological activity. ontosight.ai Calculations can quantify these effects by determining properties such as:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are rich or deficient in electrons. It helps predict sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Atomic Charges: Calculating the distribution of charge among the atoms in the molecule helps in understanding its polarity and intermolecular interactions.

These calculations can also be used to predict thermodynamic properties and reaction mechanisms, providing a theoretical foundation for observed chemical behavior. rsc.org

Table 2: Representative Quantum Chemical Properties Calculated for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.govebsco.com This method is powerful for studying the conformational flexibility of ligands, the stability of protein-ligand complexes, and the kinetics of binding and unbinding events. nih.gov

For this compound, MD simulations can be used to perform a thorough conformational analysis . While the cinnoline ring system itself is largely planar, substituents on the ring can have multiple rotational conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers that are likely to be present under physiological conditions. csus.edu

When applied to a protein-ligand complex identified through docking, MD simulations can assess its stability. By simulating the complex in a water box with ions for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted pose. nih.gov Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the system. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. nih.gov

Furthermore, MD simulations are crucial for studying binding kinetics , which describes the rates of association (k_on) and dissociation (k_off) of a ligand from its target. gatorbio.combmglabtech.com These kinetic parameters are often more predictive of a drug's in vivo efficacy than binding affinity (K_D) alone. bmglabtech.comexcelleratebio.com A slow dissociation rate (low k_off) can lead to a longer duration of action. excelleratebio.com Advanced MD techniques can be used to simulate the entire binding or unbinding process, providing detailed mechanistic insights.

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening involves the use of computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. undip.ac.id This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. For this compound, a virtual screening campaign could start with a library of commercially available or computationally generated compounds. This process often involves a hierarchical filtering approach:

Drug-likeness Filtering: Compounds are first filtered based on physicochemical properties, such as Lipinski's Rule of Five, to ensure they have properties consistent with orally available drugs. nih.gov

Pharmacophore-Based Screening: A pharmacophore model is built based on the known interactions of active ligands. This model, which defines the essential 3D arrangement of functional groups, is used to rapidly screen libraries for compounds that match the model.

Molecular Docking: The hits from the initial screens are then subjected to more computationally intensive molecular docking to predict their binding modes and affinities. pensoft.net

Building on these screening methods, virtual library design focuses on creating novel derivatives based on a core scaffold like this compound. drugdesign.org This process involves defining a central scaffold and attaching various chemical groups (R-groups) at specified positions to generate a "virtual library" of all potential products. drugdesign.org This library, which can contain millions of virtual compounds, can then be screened in silico to identify derivatives with optimized properties, such as improved binding affinity, selectivity, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov For example, a virtual library could be designed by varying substituents at different positions of the this compound ring to explore how these changes affect binding to a specific target. drugdesign.org The most promising candidates identified from this virtual screen would then be prioritized for chemical synthesis and biological evaluation. rsc.org

Advanced Analytical and Characterization Techniques for 4 Cinnolinol Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds like 4-Cinnolinol. By probing the interaction of the molecule with electromagnetic radiation, various spectroscopic techniques can map its atomic connectivity and functional groups. gdckulgam.edu.inweebly.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.govresearchgate.net It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR spectroscopy is expected to reveal signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The exact chemical shifts and coupling patterns of these protons would allow for the unambiguous assignment of their positions. Additionally, due to the tautomeric nature of this compound (existing in equilibrium with 4(1H)-Cinnolinone), a broad, exchangeable signal for the N-H or O-H proton would likely be observed.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Each unique carbon atom in the this compound molecule produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom of the carbonyl group (in the 4(1H)-Cinnolinone tautomer) would resonate at a significantly downfield chemical shift compared to the sp² carbons of the aromatic ring. nih.gov

Advanced 2D NMR techniques are indispensable for complex structure elucidation. core.ac.uk

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (e.g., H-5, H-6, H-7, H-8) in the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically over two or three bonds) between protons and carbons. core.ac.uk This is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems.

Table 1: Experimental ¹³C NMR Spectral Data for this compound (Data sourced from public databases and may vary based on solvent and experimental conditions)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 | 120.3 |

| C4 | 177.2 |

| C4a | 126.3 |

| C5 | 125.1 |

| C6 | 134.1 |

| C7 | 120.1 |

| C8 | 129.5 |

| C8a | 142.1 |

| Note: The numbering corresponds to the cinnoline (B1195905) ring system. The significant downfield shift of C4 is consistent with a carbonyl carbon, indicating the predominance of the 4(1H)-cinnolinone tautomer under the experimental conditions. nih.gov |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular formula is C₈H₆N₂O, corresponding to a molecular weight of approximately 146.15 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can determine this mass with high accuracy (typically to within 5 ppm), which allows for the confident confirmation of the molecular formula C₈H₆N₂O. ijpras.com

Electron Impact (EI) ionization often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that can aid in structural elucidation. libretexts.orgmsu.edu For this compound, characteristic fragmentation pathways could include the loss of neutral molecules such as carbon monoxide (CO) from the keto tautomer or the loss of N₂ from the heterocyclic ring, leading to distinct fragment ions that can be detected and analyzed. ruc.dk

In the context of drug discovery and development, LC-MS (Liquid Chromatography-Mass Spectrometry) is the primary tool for metabolite profiling and identification. nih.govijpras.com If this compound were investigated as a potential drug candidate, its metabolic fate in biological systems would be studied. This involves incubating the compound with liver microsomes or administering it in vivo, followed by LC-MS/MS analysis of biological samples (e.g., plasma, urine). The high sensitivity and resolution of modern mass spectrometers enable the detection and tentative identification of metabolites, which are often products of oxidation (e.g., hydroxylation), reduction, or conjugation reactions. doe.gov By comparing the MS/MS fragmentation patterns of the parent compound with those of its metabolites, the site of metabolic modification can often be deduced. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. surendranatheveningcollege.comwikipedia.org An IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. gdckulgam.edu.in

For this compound, the IR spectrum provides clear evidence for its functional groups. nih.gov Given its tautomerism, characteristic absorption bands would be expected for:

O-H stretching: A broad band in the 3200-3600 cm⁻¹ region for the hydroxyl group in the this compound form.

N-H stretching: A band in the 3300-3500 cm⁻¹ region for the amine in the 4(1H)-cinnolinone form.

C=O stretching: A strong, sharp absorption band typically between 1650-1700 cm⁻¹ is a key indicator of the carbonyl group in the dominant 4(1H)-cinnolinone tautomer.

C=C and C=N stretching: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.

C-H stretching and bending: Aromatic C-H stretches appear above 3000 cm⁻¹, while out-of-plane bending bands below 900 cm⁻¹ can give information about the substitution pattern on the benzene ring.

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly sensitive to vibrations that cause a change in polarizability. It is highly effective for observing symmetric, non-polar bonds. For this compound, Raman spectroscopy would provide complementary data, especially for the symmetric stretching vibrations of the aromatic ring's carbon-carbon bonds.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H / N-H | Stretching | 3200 - 3600 (often broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Amide) | Stretching | 1650 - 1700 (strong) |

| C=C / C=N | Stretching | 1450 - 1650 |

| Aromatic C-H | Bending | 750 - 900 |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have one or more unpaired electrons, known as free radicals or paramagnetic species. uni-frankfurt.dewikipedia.orgbruker.com

The application of ESR in the study of this compound would be relevant in specific contexts where radical intermediates are proposed or expected. libretexts.org For example, if this compound were involved in certain enzymatic reactions or electrochemical processes, it might undergo one-electron oxidation or reduction, leading to the formation of a radical cation or radical anion. ESR spectroscopy would be the definitive method to detect such transient species. wikipedia.orgnih.gov The resulting ESR spectrum could provide information about the electronic structure of the radical and the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants. While no stable radical of this compound is commonly reported, ESR remains a critical tool for mechanistic studies that might involve radical pathways.

Infrared (IR) and Raman Spectroscopy

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For a compound like this compound, it is essential for assessing its purity before use in any application. youtube.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. researchgate.net In a typical analysis of this compound, a solution of the compound is injected into the HPLC system. It then passes through a column packed with a stationary phase (commonly silica-based C18) and is carried by a liquid mobile phase under high pressure.

The purity of the sample is assessed by monitoring the eluent with a detector, most commonly a UV-Vis detector set to a wavelength where this compound has strong absorbance. An ideally pure sample would result in a single, sharp, and symmetrical peak in the resulting chromatogram. libretexts.org The area of this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their percentage can be calculated based on their peak areas relative to the total area (area percent method). chromforum.org

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures. mdpi.com This results in significantly improved resolution, higher sensitivity, and much faster analysis times compared to conventional HPLC. For this compound research, UPLC would be advantageous for high-throughput screening or for resolving closely related impurities that might co-elute under standard HPLC conditions.

Table 3: Illustrative HPLC Purity Analysis Report for a this compound Sample (This data is hypothetical and for illustrative purposes only)

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.15 | 4,520 | 0.21 | Impurity A |

| 2 | 4.88 | 2,135,890 | 99.65 | This compound |

| 3 | 6.03 | 3,015 | 0.14 | Impurity B |

| Total | 2,143,425 | 100.00 |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. In the context of this compound research, GC serves as a fundamental tool for assessing the purity of synthesized batches and for separating it from reaction byproducts or impurities. The basic principle of GC involves the vaporization of the sample, which is then carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.orgtamilnadutesthouse.com The separation is based on the differential partitioning of the sample components between the two phases.

The effectiveness of a GC separation is highly dependent on the choice of the column and the operational parameters. Key factors include the stationary phase, column internal diameter, film thickness, and column length, all of which influence the resolution and efficiency of the separation. For instance, specialized columns like the Zebron-inferno are designed to withstand high temperatures up to 430°C, making them suitable for analyzing less volatile compounds. libretexts.org

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. tamilnadutesthouse.com The vaporized analytes are then transported by the carrier gas through the analytical column, which is housed in a temperature-controlled oven. tamilnadutesthouse.com The different components of the sample interact with the stationary phase at varying degrees, leading to their separation. As each component elutes from the column, it is detected, and a signal is generated, resulting in a chromatogram where peaks correspond to different compounds. innovatechlabs.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. innovatechlabs.com

While GC is a robust technique, for a compound like this compound, which may require derivatization to increase its volatility, careful method development is essential to achieve accurate and reproducible results. amazonaws.com

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable in modern analytical chemistry. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org In this compound research, GC-MS is employed for both qualitative identification and quantitative measurement. amazonaws.com After separation by the GC column, the eluted components enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification by comparing it to spectral libraries. libretexts.org This technique is particularly valuable for identifying unknown impurities or degradation products in this compound samples. amazonaws.comnews-medical.net GC-MS has wide-ranging applications, including drug detection, environmental analysis, and food safety. wikipedia.orgspectroinlets.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. rsc.orgsigmaaldrich.com LC-MS is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound, which may not be amenable to GC without derivatization.

In LC-MS, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. rsc.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes before they enter the mass analyzer. sigmaaldrich.com LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity and sensitivity by monitoring specific ion transitions, making it an excellent choice for quantitative analysis in complex matrices. jfda-online.com The development of an LC-MS method involves careful optimization of the mobile phase, column, and mass spectrometer parameters to achieve the desired sensitivity and selectivity. sigmaaldrich.com

A study on the metabolite fingerprinting of different cinnamon species utilized UPLC-MS to identify numerous secondary metabolites, showcasing the power of this technique in complex sample analysis. nih.gov The use of both positive and negative ionization modes can provide comprehensive information about the compounds present. nih.gov

| Technique | Principle | Applicability to this compound | Key Advantages | Considerations |

|---|---|---|---|---|

| GC-MS | Separation of volatile/semi-volatile compounds followed by mass-based detection. amazonaws.comwikipedia.org | Suitable for purity testing and identification of volatile impurities. May require derivatization. | High resolution, established libraries for identification. amazonaws.com | Potential for thermal degradation of the analyte. wikipedia.org |

| LC-MS | Separation of non-volatile/thermally labile compounds followed by mass-based detection. rsc.orgsigmaaldrich.com | Ideal for direct analysis in biological fluids and complex mixtures. | High sensitivity and specificity, especially with MS/MS. jfda-online.com Applicable to a wide range of compounds. | Matrix effects can influence ionization and quantification. sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org This electron density map is then interpreted to determine the positions of the individual atoms, revealing the molecule's structure. nih.gov

X-ray crystallography has been instrumental in many scientific fields, from determining the structures of simple inorganic salts to complex biological macromolecules like proteins and DNA. wikipedia.org In pharmaceutical research, it is crucial for understanding drug-receptor interactions and for structure-based drug design. nih.gov For this compound, a crystal structure would provide unambiguous proof of its molecular geometry and packing arrangement in the solid state, which is vital for understanding its physical properties. The technique has been used to elucidate complex bonding situations, such as in metal-organic frameworks and has played a role in the development of new materials and pharmaceuticals. wikipedia.org

Bioanalytical Method Development for Biological Matrices

The quantitative determination of drugs and their metabolites in biological fluids, known as bioanalysis, is a critical component of drug discovery and development. nih.gov Developing a robust bioanalytical method for this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and toxicokinetic studies. cuni.czeuropa.eu

The primary goal of a bioanalytical method is the accurate and reliable measurement of an analyte in a complex biological sample. cuni.cz This requires a method that is both selective and sensitive. japsonline.com Selectivity ensures that the method can differentiate the analyte from endogenous components of the matrix, while sensitivity is crucial for detecting low concentrations of the analyte. europa.eu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical studies due to its high sensitivity and specificity. jfda-online.comcuni.cz The development and validation of a bioanalytical method is a rigorous process that involves several key steps:

Sample Preparation: This step is crucial for removing interferences from the biological matrix and concentrating the analyte. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed.

Chromatographic Separation: An efficient chromatographic method is developed to separate the analyte from any remaining matrix components. cuni.cz

Detection: The mass spectrometer is optimized for sensitive and selective detection of the analyte, often using multiple reaction monitoring (MRM). jfda-online.com

Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. europa.eu Validation parameters include accuracy, precision, selectivity, linearity, recovery, and stability. nih.goveuropa.eu

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the mean test results to the true concentration. europa.eu | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). europa.eu |

| Precision | The closeness of agreement among a series of measurements. europa.eu | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). japsonline.com |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. europa.eu | Response in blank samples should be less than 20% of the LLOQ for the analyte. europa.eu |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | A regression model is chosen to best fit the concentration-response relationship. chromatographyonline.com |

| Recovery | The extraction efficiency of an analytical process. chromatographyonline.com | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions. europa.eu | Analyte concentration should remain within acceptable limits of the nominal concentration. |